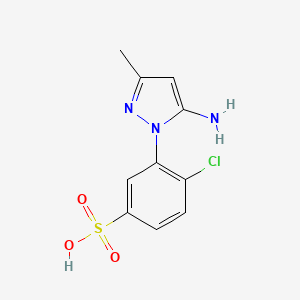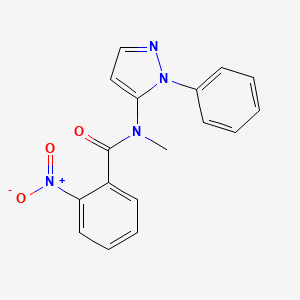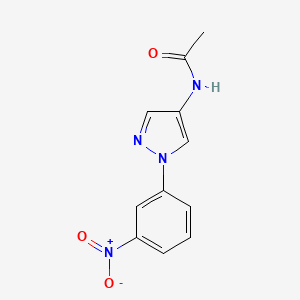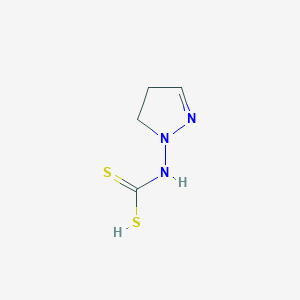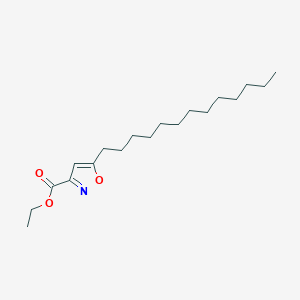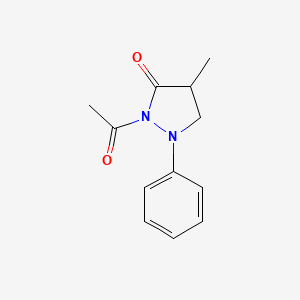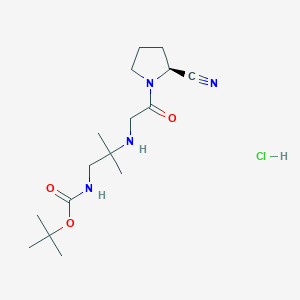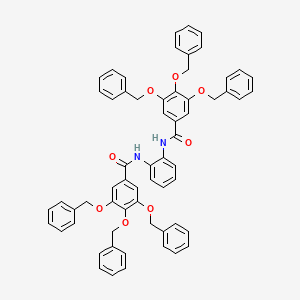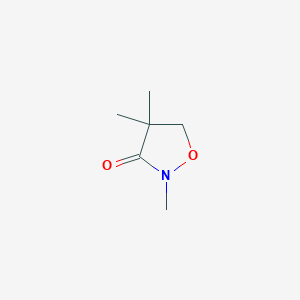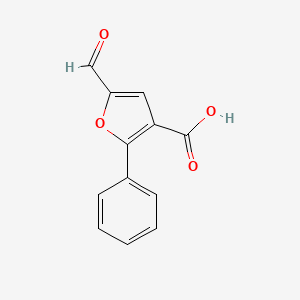![molecular formula C20H18N4O B12904324 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- CAS No. 787590-81-2](/img/structure/B12904324.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyrazine core with an N-methyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base such as potassium carbonate.
Cyclization to Form Imidazo[1,2-a]pyrazine: The benzyloxyphenyl intermediate is then subjected to cyclization with appropriate reagents to form the imidazo[1,2-a]pyrazine core. This step often involves the use of a strong base like sodium hydride and a suitable solvent such as dimethyl sulfoxide.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(benzyloxy)phenyl)imidazo[1,2-a]pyrazine: Lacks the N-methyl substitution.
3-(2-(benzyloxy)phenyl)-N-ethylimidazo[1,2-a]pyrazin-8-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N-methyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
787590-81-2 |
|---|---|
Formule moléculaire |
C20H18N4O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-methyl-3-(2-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4O/c1-21-19-20-23-13-17(24(20)12-11-22-19)16-9-5-6-10-18(16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,22) |
Clé InChI |
NUAPTXACWDQFJY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)

